

# Chemical and physical properties of Tabersonine hydrochloride

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An In-depth Technical Guide to the Chemical and Physical Properties of **Tabersonine Hydrochloride** 

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Tabersonine is a monoterpenoid indole alkaloid originally isolated from the medicinal plant Catharanthus roseus and also found in plants of the Voacanga genus.[1] As a versatile phytochemical, it serves as a crucial intermediate in the biosynthesis of potent anticancer agents like vindoline, a precursor to vinblastine.[1][2] The hydrochloride salt of tabersonine is often utilized in research due to its improved stability and solubility properties compared to the free base.

Recent studies have highlighted the diverse pharmacological activities of tabersonine, including anti-inflammatory, anti-tumor, and neuroprotective effects.[2][3][4] It has been shown to inhibit the NLRP3 inflammasome, modulate key signaling pathways such as NF-kB and PI3K/Akt, and induce apoptosis in cancer cells through multiple mechanisms.[3][5][6] This guide provides a comprehensive overview of the chemical and physical properties of **Tabersonine hydrochloride**, detailed experimental protocols for its analysis, and visualizations of its key biological pathways to support ongoing research and development efforts.

### **Chemical and Physical Properties**



The chemical and physical properties of Tabersonine and its hydrochloride salt are summarized below. Data for the free base are included for comparison where specific data for the hydrochloride form are not available.

**Ouantitative Data Summary** 

Property	Tabersonine Hydrochloride	Tabersonine (Free Base)	Citations
CAS Number	29479-00-3	4429-63-4	[1][7]
Molecular Formula	C21H25CIN2O2	C21H24N2O2	[8][9]
Molecular Weight	372.89 g/mol	336.43 g/mol	[7][8]
Appearance	-	Light Yellow to Dark Yellow Solid	[3][10][11]
Melting Point	195-196 °C	196 °C	[10][11]
Boiling Point	-	~488.7 °C (Predicted)	[11][12]
Density	-	~1.3 g/cm³ (Predicted)	[10][11][12]
UV λmax	-	226, 296, 329 nm	[2]
Stability	-	Light Sensitive	[10][11]
Storage	Store at -20°C, desiccated	Store in freezer, under -20°C, inert atmosphere	[10][11][13]

## **Solubility**



Solvent	Tabersonine Hydrochloride	Tabersonine (Free Base)	Citations
Water	Soluble (as a salt)	Insoluble	[14]
Methanol	Sparingly soluble	Soluble	[14][15]
Ethanol	-	Slightly Soluble	[2][10][11][12]
Chloroform	-	Soluble	[12]
DMSO	-	Soluble (2 mg/mL)	[2][16][17]
DMF	-	Soluble (2 mg/mL)	[2][17]
Ethyl Acetate	-	Slightly Soluble	[10][11]

Note: As an alkaloid salt, **Tabersonine hydrochloride** is generally soluble in neutral water, whereas the free base is typically insoluble in neutral water but soluble in polar organic solvents and acidic aqueous solutions.[14]

# **Experimental Protocols**

This section outlines the methodologies for key experiments used in the characterization and analysis of **Tabersonine hydrochloride**.

#### **Chromatographic Analysis**

Chromatographic techniques are essential for the separation, identification, and quantification of **Tabersonine hydrochloride** from complex mixtures and for assessing its purity.

TLC is a simple, rapid, and cost-effective method for qualitative analysis.[18]

- Stationary Phase: TLC aluminum plates pre-coated with silica gel 60F-254 are commonly used.
- Sample Preparation: Prepare a solution of **Tabersonine hydrochloride** in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
- Application: Spot a small volume (1-5  $\mu$ L) of the sample solution onto the TLC plate.



- Mobile Phase (Solvent System): A common solvent system for alkaloids is a mixture of a non-polar solvent, a polar solvent, and a base. An example system could be n-hexanemethanol-diethylamine (80:40:5, v/v/v).[18] The optimal system should be determined empirically.
- Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
- Visualization: After development, dry the plate. The separated spots can be visualized under UV light (254 nm or 365 nm) or by spraying with a visualizing reagent, such as a modified Dragendorff's reagent, which typically yields brown spots for alkaloids.[18][19] The retention factor (Rf) value is then calculated for identification.

HPLC is a highly sensitive and quantitative method used for purity assessment and concentration determination.[11]

- Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g.,  $4.6 \times 250$  mm,  $5 \mu m$ ), and an autosampler.
- Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The addition of a small amount of acid can improve peak shape for alkaloids.[14]
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Injection Volume: 10-20 μL

Column Temperature: 25-30 °C

 Detection Wavelength: Set based on the UV absorbance maxima, such as 226 nm, 296 nm, or 329 nm.[2]



Quantification: Create a calibration curve using certified reference standards of **Tabersonine** hydrochloride at multiple concentration levels. Purity is determined by the area percentage
 of the main peak.

#### **Spectroscopic Analysis**

Spectroscopic methods are fundamental for the structural elucidation and confirmation of **Tabersonine hydrochloride**.

NMR provides detailed information about the molecular structure.[20][21]

- Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Water (D₂O)).
   Add a small amount of Tetramethylsilane (TMS) as an internal standard if required.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Experiments:
  - ¹H NMR: Provides information on the number, environment, and coupling of protons.
  - <sup>13</sup>C NMR: Provides information on the carbon skeleton of the molecule.
  - 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the complete molecular structure.

MS is used to determine the molecular weight and elemental composition.[21]

- Instrumentation: A mass spectrometer, often coupled with a chromatographic system (LC-MS or GC-MS).
- Ionization Technique: Electrospray Ionization (ESI) is common for polar molecules like
   Tabersonine hydrochloride and is typically performed in positive ion mode.
- Analysis: The full scan mass spectrum will show the protonated molecular ion [M+H]<sup>+</sup>. For
   Tabersonine hydrochloride, the free base ion at m/z 337.19 would be expected. High resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.



Tandem MS (MS/MS) experiments can provide structural information through fragmentation patterns.

IR spectroscopy is used to identify the functional groups present in the molecule.[21]

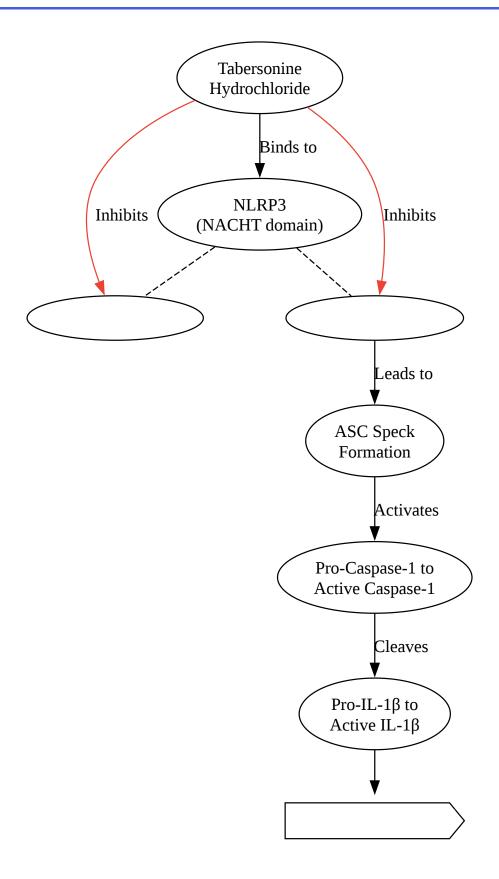
- Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- Analysis: The IR spectrum will show characteristic absorption bands for functional groups such as N-H (amine), C=O (ester), C=C (alkene), and C-N and C-O bonds.

### **Visualization of Pathways and Workflows**

The following diagrams, created using the DOT language, illustrate key biological pathways involving tabersonine and a general experimental workflow for its analysis.

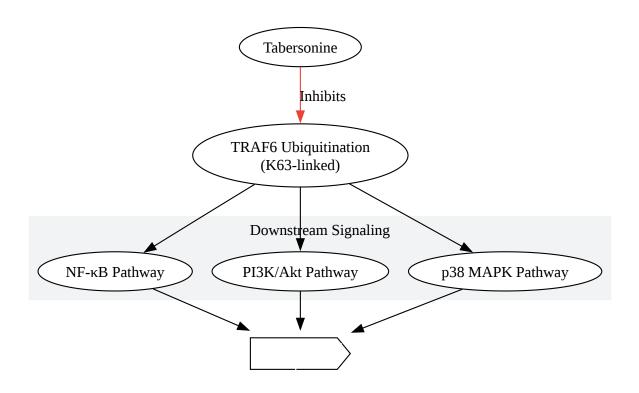
#### **Biological Signaling Pathways**





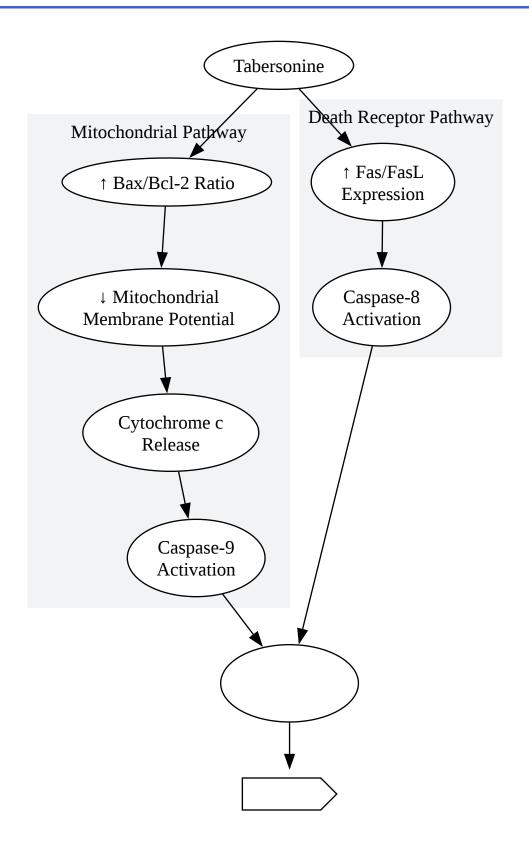
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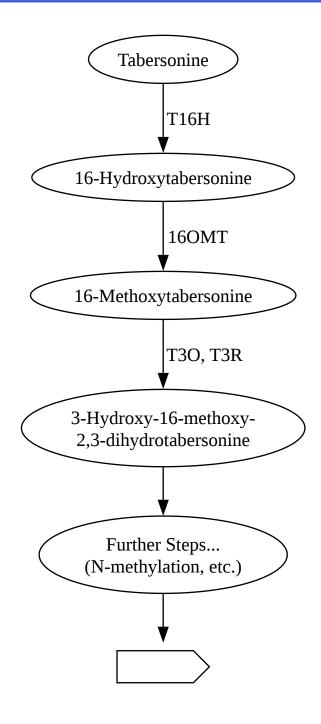
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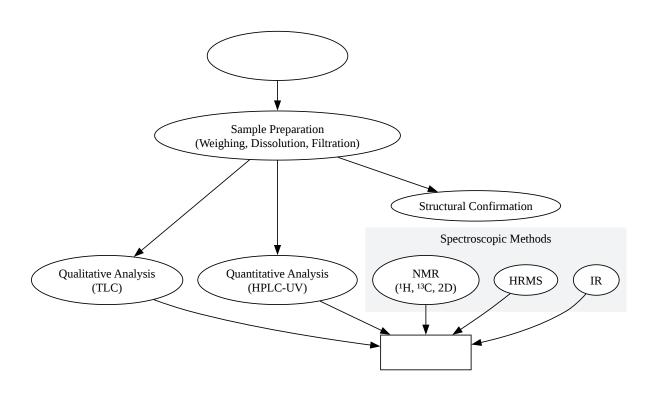




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#### **General Experimental Workflow**





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